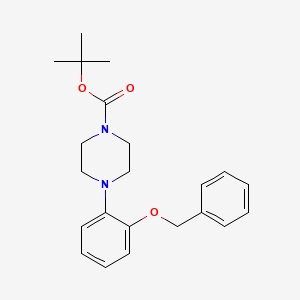
Tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This particular compound is characterized by the presence of a tert-butyl group, a phenylmethoxy group, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with 2-phenylmethoxybenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the phenylmethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine moieties.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, leading to biological effects. The phenylmethoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable intermediate in drug design and synthesis .
Eigenschaften
Molekularformel |
C22H28N2O3 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,3)27-21(25)24-15-13-23(14-16-24)19-11-7-8-12-20(19)26-17-18-9-5-4-6-10-18/h4-12H,13-17H2,1-3H3 |
InChI-Schlüssel |
YWVPNIBMLWSLHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



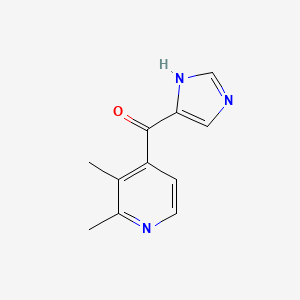

![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
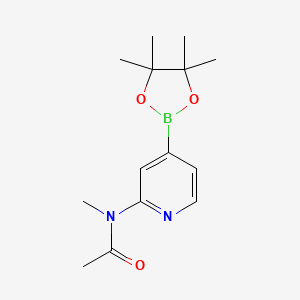
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
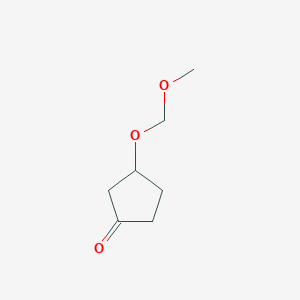
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
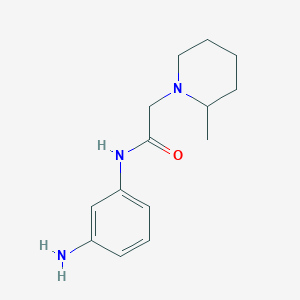
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
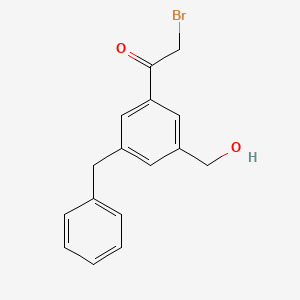
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)

